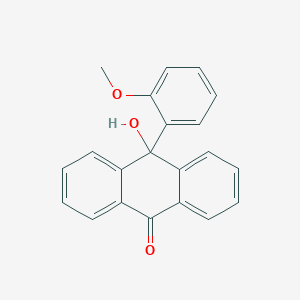
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a methoxyphenyl group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Functionalization: The anthracene core is functionalized by introducing a hydroxy group at the 10th position and a methoxyphenyl group at the 10th position.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.
10-Methyl-10H-anthracen-9-one: Features a methyl group instead of a hydroxy group.
Uniqueness
10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6340-06-3 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
10-hydroxy-10-(2-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H16O3/c1-24-19-13-7-6-12-18(19)21(23)16-10-4-2-8-14(16)20(22)15-9-3-5-11-17(15)21/h2-13,23H,1H3 |
InChI-Schlüssel |
KTCJSBVYDFYQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















